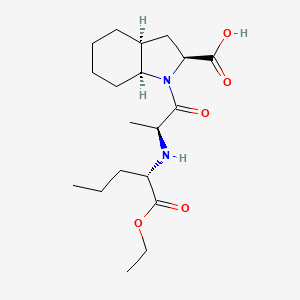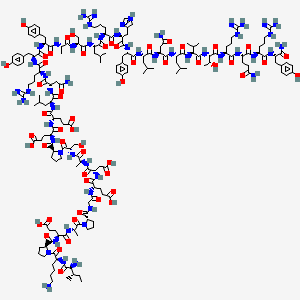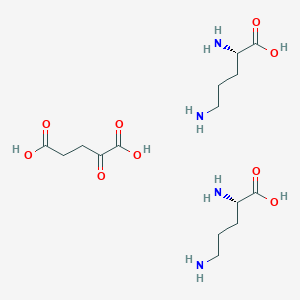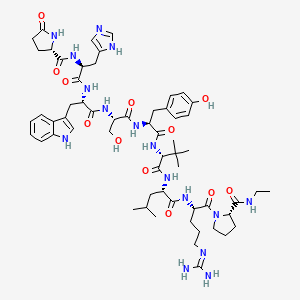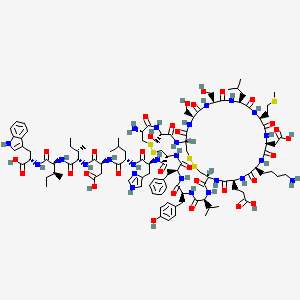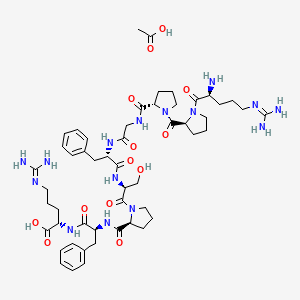
Ac-ANW-AMC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ac-ANW-AMC is a fluorogenic peptide substrate and used for measuring chymotrypsin-like activity of the immunoproteasome.This substrate is specific to the immunoproteasome, and is not hydrolyzed efficiently by the constitutive proteasome. Cleavage of this peptide by the immunoproteasome or other enzymes liberates the fluorophore AMC causing a strong fluorescent signal which is detected at an Excitation wavelength of 345nm and Emission wavelength of 445nm.
Applications De Recherche Scientifique
Corrosion and Erosion-Corrosion Resistance
Ac-ANW-AMC, specifically in the form of Fe-based amorphous metallic coatings (AMCs), exhibits superior corrosion and erosion-corrosion resistance. AC-HVAF sprayed FeCrMoMnWBCSi AMC was found to have a denser structure with lower porosity and almost no oxides compared to HVOF AMC, providing better resistance to uniform corrosion and pitting. This is attributed to the impact structure and low donor density in the passive film, which enhance its erosion-corrosion resistance due to high hardness and compact structure (Wang et al., 2015).
Nanowire Morphology and Wettability
The nanomorphology of alumina nanowires (ANWs), created by a two-step anodizing process, significantly influences their superhydrophobic properties. Anodizing aluminum in pyrophosphoric acid to form an ordered ANW structure, followed by chemical bonding with fluorinated self-assembled monolayers, leads to the formation of superhydrophobic surfaces with high water contact angles. This process creates pyramidal ANW structures that contribute to superhydrophobicity and varying slipping properties (Kikuchi et al., 2021).
Affinity Monolith Chromatography
Affinity Monolith Chromatography (AMC) is a powerful method for selective separation and analysis of specific target compounds in samples. It involves using a monolithic support and a biologically related binding agent as the stationary phase. AMC finds applications in bioaffinity chromatography, immunoaffinity chromatography, and biointeraction studies, among others, across various fields like analytical chemistry and biotechnology (Pfaunmiller et al., 2013).
Aluminum Matrix Composites
Aluminum matrix composites (AMCs) have emerged as important structural materials due to their high specific strength and good wear resistance. Research on AMCs reinforced with high-entropy alloy particles in asymmetric rolling processes has shown that these materials exhibit improved mechanical properties, making them suitable for applications in automotive and aerospace industries (Luo & Yu, 2022).
Communication in Scientific Research
Effective communication in scientific research, particularly in fields such as synthetic biology, is enhanced by standardized practices for the visual depiction and digital submission of genetic designs. This aids in better understanding and reproducibility of research, ensuring that the scientific community can effectively share and build upon each other's work (Hillson et al., 2016).
Propriétés
Formule moléculaire |
C30H32N6O7 |
|---|---|
Poids moléculaire |
588.6 |
Clé InChI |
ORTKHFLJSJQDKO-ZCWWJEROSA-N |
Apparence |
Lyophilized powder |
| Ac-ANW-AMC (Acetyl-Ala-Asn-Trp-AMC) is a 7-amino-4-methylcoumarin labeled fluorogenic peptidyl substrate hydrolyzed by the β5i subunit of the 20S immunoproteasome. | |
Pureté |
>99% |
Séquence |
Acetyl-Ala-Asn-Trp-7-amido-4-methylcoumarin |
Solubilité |
Soluble in DMSO |
Source |
Synthetic |
Stockage |
-20°C |
Synonymes |
Ac-ANW-AMC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



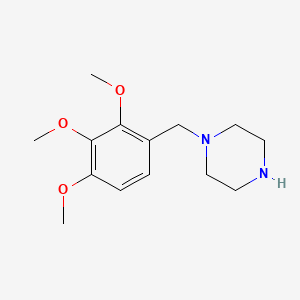
![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S,3R)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19R)-16-(2-amino-2-oxoethyl)-19-[[(2S)-2,6-diaminohexanoyl]amino]-7,13-bis[(1R)-1-hydroxyethyl]-10-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]pentanediamide](/img/structure/B612347.png)
